Cas no 211310-10-0 (tert-Butyl 2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate)

Tert-Butyl 2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate is a protected piperidine derivative widely used in organic synthesis and pharmaceutical research. Its key advantages include the presence of both a tert-butoxycarbonyl (Boc) protecting group and a methoxy(methyl)carbamoyl moiety, which enhance stability and facilitate selective deprotection or further functionalization. The Boc group provides steric shielding for the piperidine nitrogen, enabling controlled reactivity in multi-step syntheses. This compound serves as a versatile intermediate for the preparation of complex molecules, particularly in medicinal chemistry, where piperidine scaffolds are prevalent. Its well-defined reactivity profile makes it valuable for constructing peptidomimetics and other bioactive compounds.
tert-Butyl 2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate structure
211310-10-0 structure
Product name:tert-Butyl 2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
CAS No:211310-10-0
MF:C13H24N2O4
MW:272.340663909912
MDL:MFCD07776591
CID:242366
PubChem ID:21988510

tert-Butyl 2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
    • 1-[tert-Butyloxycarbonyl]-2-[N-methoxy-N-methylcarbamoyl]piperidine
    • 1-BOC-2-(METHOXY-METHYL-CARBAMOYL)PIPERIDINE
    • 1-Piperidinecarboxylicacid, 2-[(methoxymethylamino)carbonyl]-, 1,1-dimethylethyl ester
    • (+-)-1-(t-butoxycarbonyl)-N-methoxy-N-methylhomoprolinamide
    • 1,1-dimethylethyl 2-(N-methoxy-N-methylcarbamoyl)piperidine-1-carboxylate
    • 1-Boc-2-(N-methoxy-N-methylcarbamoyl)piperidine
    • 2-(methoxy-methyl-carbamoyl)-piperidine-1-carboxylic acid tert-butyl ester
    • 2-(methoxy-N-methylcarbamoyl)piperidine-1-carboxyli
    • N-methyl-N-methoxy-1-t-butoxycarbonylpiperidine-2-carboxamide
    • tert-butyl 2-[[methoxy(methyl)amino]carbonyl]piperidine-1-carboxylate
    • t-Butyl 2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
    • AKOS004910696
    • BYYHZPIPLAIBOA-UHFFFAOYSA-N
    • tert-Butyl2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
    • tert-butyl 2-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate
    • MFCD07776591
    • SB47318
    • BB 0262947
    • (RS)-1-(tert-butyloxycarbonyl)-2-(N-methoxy-N-methylcarbamoyl)piperidine
    • 211310-10-0
    • SB43302
    • AM100502
    • SB43423
    • FT-0658032
    • 1-Piperidinecarboxylic acid, 2-[(methoxymethylamino)carbonyl]-, 1,1-dimethylethyl ester
    • Z899247078
    • CS-0006782
    • SCHEMBL1250737
    • (RS)-1-(tert-butyloxycarbonyl)-2-(N-methoxy-N-methylcarbamoyl)-piperidine
    • N-BOC-2-(METHOXY-METHYL-CARBAMOYL)PIPERIDINE
    • 1-N-Boc-2-(methoxymethylcarbamoyl)piperidine
    • 1-BOC-2-(METHOXY-METHYL-CARBAMOYL)PIPERIDINE(WX665160)
    • MDL: MFCD07776591
    • Inchi: InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-9-7-6-8-10(15)11(16)14(4)18-5/h10H,6-9H2,1-5H3
    • InChI Key: BYYHZPIPLAIBOA-UHFFFAOYSA-N
    • SMILES: CC(C)(C)OC(=O)N1CCCCC1C(=O)N(C)OC

Computed Properties

  • Exact Mass: 272.17400
  • Monoisotopic Mass: 272.17360725g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 338
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 59.1Ų
  • XLogP3: 1.6

Experimental Properties

  • PSA: 59.08000
  • LogP: 1.73370

tert-Butyl 2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate Security Information

tert-Butyl 2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

tert-Butyl 2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB513829-250 mg
t-Butyl 2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
211310-10-0
250MG
€122.30 2023-04-18
eNovation Chemicals LLC
Y1266020-1g
1-Piperidinecarboxylic acid, 2-[(methoxymethylamino)carbonyl]-, 1,1-dimethylethyl ester
211310-10-0 95%
1g
$320 2023-05-17
Chemenu
CM181512-1g
tert-Butyl 2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
211310-10-0 95%+
1g
$170 2023-01-09
abcr
AB513829-1g
t-Butyl 2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate; .
211310-10-0
1g
€221.70 2025-02-13
Ambeed
A251538-1g
tert-Butyl 2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
211310-10-0 95%
1g
$114.0 2024-08-03
1PlusChem
1P002LR4-1g
1-Piperidinecarboxylic acid, 2-[(methoxymethylamino)carbonyl]-, 1,1-dimethylethyl ester
211310-10-0 95%
1g
$125.00 2025-02-19
Ambeed
A251538-250mg
tert-Butyl 2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
211310-10-0 95%
250mg
$43.0 2024-08-03
eNovation Chemicals LLC
Y1266020-100mg
1-Piperidinecarboxylic acid, 2-[(methoxymethylamino)carbonyl]-, 1,1-dimethylethyl ester
211310-10-0 95%
100mg
$75 2024-06-07
eNovation Chemicals LLC
Y1266020-100mg
1-Piperidinecarboxylic acid, 2-[(methoxymethylamino)carbonyl]-, 1,1-dimethylethyl ester
211310-10-0 95%
100mg
$75 2025-02-20
abcr
AB513829-1 g
t-Butyl 2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
211310-10-0
1g
€219.00 2023-04-18

tert-Butyl 2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate Production Method

Additional information on tert-Butyl 2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate

Introduction to Tert-Butyl 2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (CAS No. 211310-10-0)

Tert-Butyl 2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate, a compound with the CAS number 211310-10-0, is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules known for their versatile applications in medicinal chemistry, particularly in the synthesis of bioactive molecules and drug candidates. The unique structural features of this compound, including its tert-butyl group and the presence of a methoxy(methyl)carbamoyl moiety, contribute to its potential as a building block for more complex pharmacological agents.

The piperidine-1-carboxylate core of Tert-butyl 2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate is particularly noteworthy due to its prevalence in biologically active compounds. Piperidine derivatives are well-documented for their role in various therapeutic areas, including central nervous system (CNS) disorders, infectious diseases, and oncology. The incorporation of the carbamate functionality enhances the compound's ability to interact with biological targets, making it a valuable scaffold for drug design.

In recent years, there has been a surge in research focused on developing novel piperidine-based compounds with improved pharmacokinetic properties and enhanced binding affinity. The tert-butyl group, a common substituent in pharmaceuticals, provides steric hindrance that can optimize the compound's interactions with biological receptors. This feature is particularly important in the design of selective inhibitors and agonists.

The methoxy(methyl)carbamoyl moiety in Tert-butyl 2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate adds another layer of complexity to its structure, enabling further functionalization and diversification. This group is often employed to introduce polar characteristics into molecules, which can improve solubility and bioavailability. Additionally, the carbamate functionality can serve as a site for post-synthetic modifications, allowing chemists to tailor the compound's properties for specific applications.

Recent studies have highlighted the potential of Tert-butyl 2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate as a precursor in the synthesis of novel therapeutic agents. For instance, researchers have explored its use in developing kinase inhibitors, which are critical in treating various types of cancer. The combination of the piperidine core with the carbamate group provides an ideal platform for designing molecules that can selectively target dysregulated kinases involved in tumor growth and progression.

The tert-butyl group's steric bulk helps to minimize off-target effects by ensuring precise binding to the intended biological target. This characteristic is particularly valuable in drug development, where selectivity is paramount to achieving therapeutic efficacy while minimizing side effects. Furthermore, the methoxy(methyl)carbamoyl moiety can be modified to introduce additional functional groups, such as hydroxyl or amine groups, which can further enhance binding interactions.

In addition to its applications in oncology, Tert-butyl 2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate has shown promise in other therapeutic areas. For example, it has been investigated as a component in drugs designed to treat neurological disorders. Piperidine derivatives are known to cross the blood-brain barrier efficiently, making them suitable candidates for CNS therapies. The presence of the carbamate group can improve metabolic stability and prolong the half-life of these compounds.

The synthesis of Tert-butyl 2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and enzymatic transformations, have been employed to construct the complex framework of this molecule. These methods not only enhance efficiency but also minimize unwanted byproducts.

The growing interest in piperidine-based compounds underscores their significance in modern drug discovery. Tert-butyl 2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate exemplifies how structural modifications can lead to novel bioactive molecules with potential therapeutic value. As research continues to uncover new applications for this compound and its derivatives, it is likely that it will play an increasingly important role in the development of next-generation pharmaceuticals.

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